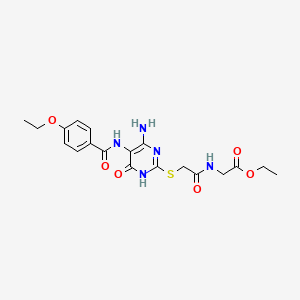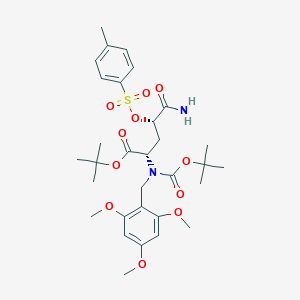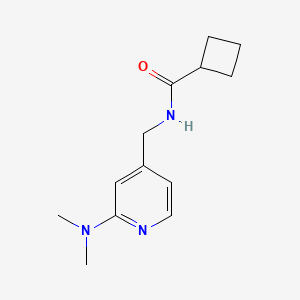
N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene, and an amide group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The compound contains a pyridine ring, which is planar, and a cyclobutane ring, which is puckered. The presence of the amide group can result in the formation of hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can participate in electrophilic substitution reactions, and the amide group can undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide group in this compound could increase its solubility in polar solvents. The pyridine ring could contribute to its basicity .科学的研究の応用
Biological and Medicinal Applications
Chemical Biology of Amides and Related Compounds :
- Amides and their derivatives, similar in structure to the query compound, play crucial roles in biological systems. Studies have explored the biological effects of various amide derivatives, shedding light on their potential therapeutic applications and toxicity profiles (Kennedy, 2001). These insights are pivotal for understanding the biological activities of complex amides and guiding the development of amide-based therapeutics.
Plant-Derived Pigments :
- Betalains, derived from plants, are vacuolar pigments that have been studied for their chemosystematic markers and potential in pharmacological applications. These pigments, structurally distinct yet relevant for their biological roles, offer a template for designing novel compounds with specific bioactivities (Khan & Giridhar, 2015). The research into plant-derived pigments underscores the importance of natural compounds in drug discovery and the potential for synthetic analogs to exhibit similar or enhanced bioactivities.
Heterocyclic Compounds in Drug Development :
- Heterocyclic N-oxides, such as pyridine derivatives, are highlighted for their versatility in organic synthesis, catalysis, and drug development. These compounds demonstrate a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, underscoring the medicinal importance of nitrogen-containing heterocycles (Li et al., 2019). The structural and functional diversity of these molecules paves the way for the exploration of novel therapeutics based on similar scaffolds.
Analytical and Environmental Applications
- Chemosensing and Environmental Monitoring :
- Pyridine derivatives, akin to the compound of interest, have been utilized as effective chemosensors for the detection of various species, demonstrating the potential of heterocyclic compounds in analytical chemistry. These applications range from environmental monitoring to the detection of biologically relevant ions, showcasing the utility of such compounds beyond their biological activities (Abu-Taweel et al., 2022).
作用機序
Target of Action
Related compounds such as n-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate
Mode of Action
Related compounds have been found to interact with their targets through a dense net of hydrogen bonds
Biochemical Pathways
Related compounds have been found to have potential use in non-linear optics , suggesting that they might affect pathways related to optical signal processing
Result of Action
Related compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that N-((2-(dimethylamino)pyridin-4-yl)methyl)cyclobutanecarboxamide might have similar effects
特性
IUPAC Name |
N-[[2-(dimethylamino)pyridin-4-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(2)12-8-10(6-7-14-12)9-15-13(17)11-4-3-5-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXZIYWGSRQXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CNC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2851352.png)

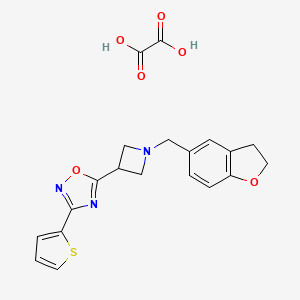
![Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B2851357.png)

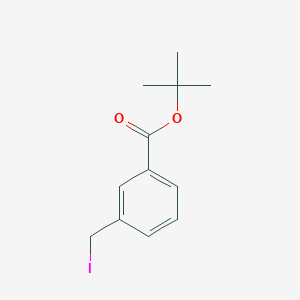
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2851361.png)
![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)

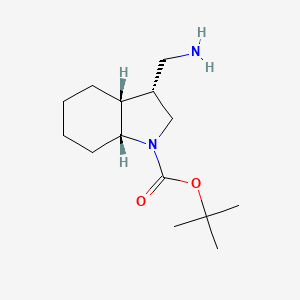
![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2851370.png)
![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)
